molecular formula C6H12O2 B13960992 4-(Hydroxymethyl)-2-pentanone CAS No. 66309-84-0

4-(Hydroxymethyl)-2-pentanone

Cat. No.: B13960992
CAS No.: 66309-84-0
M. Wt: 116.16 g/mol
InChI Key: NZBRXFKHZBOFBW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-pentanone is an organic compound with the molecular formula C6H12O2 It is a ketone with a hydroxymethyl group attached to the fourth carbon of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hydroxymethyl)-2-pentanone can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with formaldehyde, followed by hydrogenation. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-pentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-2-pentanone

    Reduction: 4-(Hydroxymethyl)-2-pentanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Hydroxymethyl)-2-pentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving ketones and alcohols.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-pentanone involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the ketone group is converted to a secondary alcohol through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-2-butanone
  • 4-(Hydroxymethyl)-2-hexanone
  • 4-(Hydroxymethyl)-2-heptanone

Uniqueness

4-(Hydroxymethyl)-2-pentanone is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions. Its hydroxymethyl group provides additional reactivity compared to similar ketones without this functional group. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

5-hydroxy-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(4-7)3-6(2)8/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBRXFKHZBOFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025876
Record name 4-Hydroxymethyl-2-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66309-84-0
Record name 4-Hydroxymethyl-2-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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